

Biological activities and pharmacological profile of 5-bromo-3-methyl-1h-indole.

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Compound of Interest

Compound Name: *5-Bromo-3-methyl-1h-indole*

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The Pharmacological Frontier: A Technical Guide to 5-Bromo-3-Methyl-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with profound therapeutic implications. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a methyl group at the 3-position, yields **5-bromo-3-methyl-1H-indole**. This modification can significantly alter the molecule's physicochemical properties, often enhancing its biological activity and therapeutic potential. This technical guide provides an in-depth exploration of the known and extrapolated biological activities and pharmacological profile of **5-bromo-3-methyl-1H-indole**, offering a valuable resource for researchers in drug discovery and development. While direct studies on this specific molecule are limited, this guide synthesizes data from closely related analogs to build a predictive pharmacological profile, highlighting its potential as a versatile therapeutic scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-bromo-3-methyl-1H-indole** is crucial for predicting its behavior in biological systems.

Property	Value
Molecular Formula	C ₉ H ₈ BrN
Molecular Weight	210.07 g/mol
Melting Point	78-82 °C
pKa	16.34 ± 0.30 (Predicted)
Appearance	White to off-white solid
Solubility	Insoluble in water

Biological Activities and Therapeutic Potential

The indole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities. The introduction of a 5-bromo substituent is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

[1]

Anticancer Activity

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents. While specific data for **5-bromo-3-methyl-1H-indole** is not extensively documented, related compounds have shown significant efficacy against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key oncogenic pathways.

One notable derivative, 5-bromobrassinin, has demonstrated activity as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1] Furthermore, the presence of a bromine atom at the C-5 position of spiroindoline phytoalexins has been shown to partially increase antiproliferative activities on leukemia cells.[1]

Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives

Compound	Cancer Cell Line	Activity (IC ₅₀)	Reference
Indolyl-1,3,4-thiadiazole with 5-bromo indolyl substituent	PaCa2 (Pancreatic)	1.5 μ M	[2]
5-Bromo-7-azaindolin-2-one derivative (23p)	HepG2 (Liver)	2.357 μ M	[3]
5-Bromo-7-azaindolin-2-one derivative (23p)	A549 (Lung)	>2.357 μ M	[3]
5-Bromo-7-azaindolin-2-one derivative (23p)	Skov-3 (Ovarian)	3.012 μ M	[3]

Antimicrobial Activity

The indole scaffold is also a key feature in the development of antimicrobial agents. Halogenated indoles, in particular, have shown promise against drug-resistant bacteria. While direct studies on **5-bromo-3-methyl-1H-indole** are pending, related 5-bromoindole derivatives have exhibited potent antibacterial and antifungal properties. For instance, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole has shown a low minimum inhibitory concentration (MIC) of 3.9 μ g/mL against *Candida albicans*.[4]

Table 2: Antimicrobial Activity of a Selected 5-Bromoindole Derivative

Compound	Microorganism	Activity (MIC)	Reference
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)	<i>Candida albicans</i>	3.9 μ g/mL	[4]

Neuroprotective Potential

The neuroprotective effects of indole derivatives are an active area of research. The parent compound, 3-methylindole (skatole), is known to interact with the aryl hydrocarbon receptor

(AhR), which plays a role in cellular defense mechanisms.^{[5][6]} Skatole is a product of tryptophan breakdown in the intestine and can have both toxic and signaling roles.^{[5][7]} The introduction of a 5-bromo substituent could modulate these interactions and potentially lead to neuroprotective effects. The broader class of 5-bromoindole derivatives is being investigated for their potential in treating neurological disorders.^[8]

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of 5-bromoindole derivatives and the evaluation of their biological activities.

Synthesis of 5-Bromo-3-methyl-1H-indole

A general method for the synthesis of **5-bromo-3-methyl-1H-indole** involves the reduction of 5-bromo-1H-indole-3-carbaldehyde.

Materials:

- 5-bromo-1H-indole-3-carbaldehyde
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Heptane
- Dichloromethane (DCM)

Procedure:

- A solution of 5-bromo-1H-indole-3-carbaldehyde in anhydrous THF is added dropwise to a refluxing suspension of LiAlH₄ in anhydrous THF.
- The reaction mixture is refluxed for several hours and then cooled to room temperature.
- The reaction is quenched by the careful addition of diethyl ether.
- The mixture is then acidified to pH 3 with 1 N HCl under ice cooling.
- The product is extracted with ethyl acetate, and the organic layer is washed with water and brine.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane to yield **5-bromo-3-methyl-1H-indole**.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

- Human cancer cell lines (e.g., HeLa, Jurkat)
- Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
- **5-bromo-3-methyl-1H-indole** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

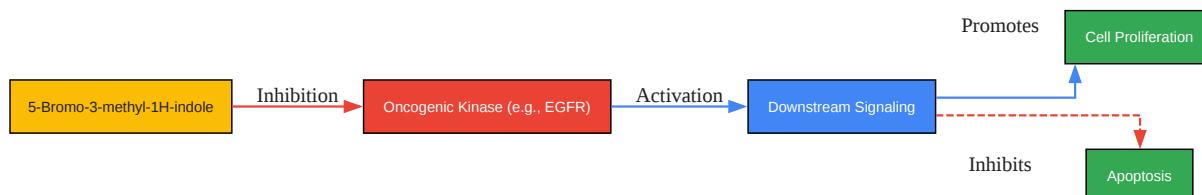
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **5-bromo-3-methyl-1H-indole** (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in a solubilization solution.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).^[9]

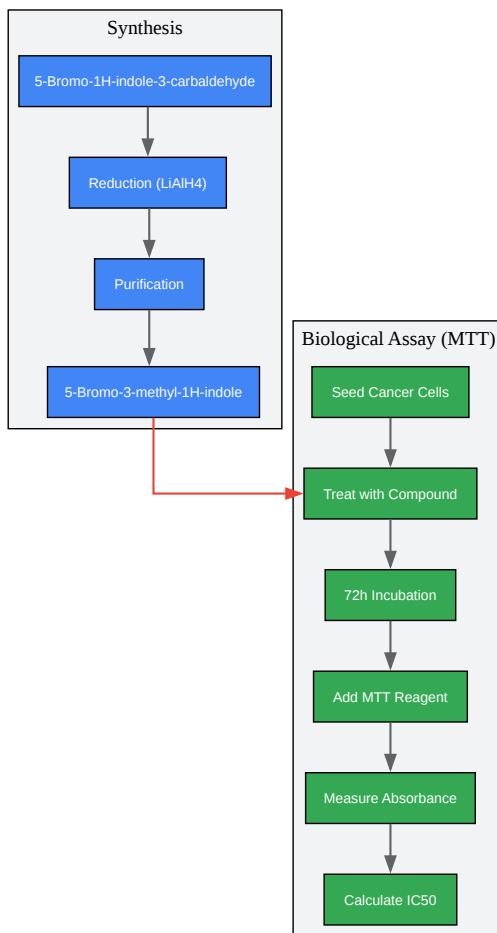
Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Hypothetical inhibition of an oncogenic kinase pathway by **5-bromo-3-methyl-1H-indole**.



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Caption: Workflow for the synthesis and anticancer evaluation of **5-bromo-3-methyl-1H-indole**.

Conclusion and Future Directions

5-Bromo-3-methyl-1H-indole represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The introduction of the 5-bromo substituent on the indole ring is a proven strategy for enhancing biological activity.^[8] While direct experimental data for this specific compound remains scarce, the known anticancer, antimicrobial, and neuroprotective activities of its close analogs provide a strong rationale for its further investigation. Future research should focus on the targeted synthesis and comprehensive

biological evaluation of **5-bromo-3-methyl-1H-indole** to elucidate its specific pharmacological profile, mechanisms of action, and potential therapeutic applications. Such studies will be crucial in unlocking the full potential of this versatile indole derivative.

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